molecular formula C11H14F3N B1660767 N-Butyl-4-(trifluoromethyl)aniline CAS No. 830325-03-6

N-Butyl-4-(trifluoromethyl)aniline

Cat. No.: B1660767
CAS No.: 830325-03-6
M. Wt: 217.23
InChI Key: SWFAHAVXJLXELX-UHFFFAOYSA-N
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Description

N-Butyl-4-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzene ring and an n-butyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₄F₃N, with an average molecular weight of 221.23 g/mol (calculated based on analogous compounds ). The trifluoromethyl group imparts strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The n-butyl chain enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar environments.

Properties

CAS No.

830325-03-6

Molecular Formula

C11H14F3N

Molecular Weight

217.23

IUPAC Name

N-butyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7,15H,2-3,8H2,1H3

InChI Key

SWFAHAVXJLXELX-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-Butyl-4-(trifluoromethyl)aniline with other N-substituted 4-(trifluoromethyl)aniline derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₁H₁₄F₃N 221.23 n-Butyl (-C₄H₉) Moderate lipophilicity, balanced steric bulk
N-Methyl-4-(trifluoromethyl)aniline C₈H₈F₃N 175.15 Methyl (-CH₃) Higher polarity, lower molecular weight
N-Benzyl-4-(trifluoromethyl)aniline C₁₄H₁₂F₃N 251.25 Benzyl (-CH₂C₆H₅) Bulky aromatic substituent, increased steric hindrance
N-Hexyl-4-(trifluoromethyl)aniline C₁₃H₁₈F₃N 257.29 Hexyl (-C₆H₁₃) Enhanced lipophilicity, potential for membrane penetration
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline C₁₇H₁₆F₃N₃O₄ 419.32 tert-Butyl, nitro (-NO₂) groups Electron-withdrawing nitro groups reduce aromatic reactivity
N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline C₁₁H₁₃F₃N₂O₃ 302.23 Nitro, trifluoromethoxy (-OCF₃) Dual electron-withdrawing effects, altered regioselectivity

Physicochemical Properties

  • Lipophilicity: The n-butyl chain in this compound provides intermediate lipophilicity compared to shorter (methyl) or longer (hexyl) alkyl chains. For instance, logP values are expected to follow: N-Hexyl > N-Butyl > N-Benzyl > N-Methyl .
  • Electronic Effects :

    • The -CF₃ group strongly deactivates the aromatic ring, directing electrophilic substitution to the meta position. Additional electron-withdrawing groups (e.g., nitro in and ) further reduce ring reactivity .
    • N-Alkyl groups (butyl, methyl) exert mild electron-donating effects via inductive mechanisms, slightly counteracting the -CF₃ group’s deactivation .

Key Research Findings

Electronic Modulation : The -CF₃ group’s electron-withdrawing effect dominates the electronic landscape, but N-alkylation introduces subtle electron-donating effects. For example, N-methyl-4-(trifluoromethyl)aniline exhibits faster reaction rates in Ullmann couplings compared to bulkier N-benzyl analogs .

Steric Effects in Catalysis : Bulky substituents (e.g., tert-butyl in ) hinder access to the nitrogen lone pair, reducing efficacy in metal-catalyzed reactions .

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